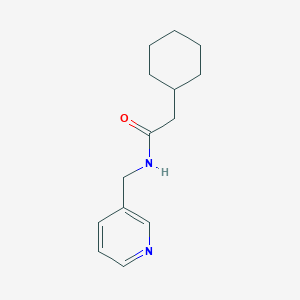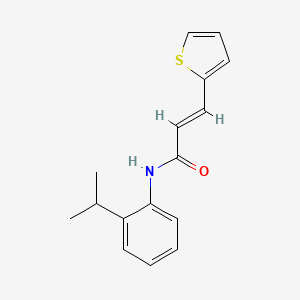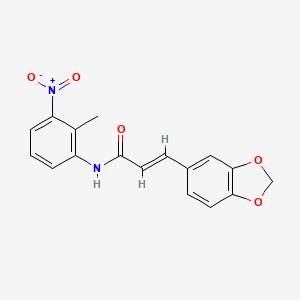
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as BNPPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cell proliferation and an increase in apoptosis. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been shown to induce autophagy, a process that promotes cell survival under stress conditions.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It inhibits CK2 activity, leading to a decrease in cell proliferation and an increase in apoptosis. It also induces autophagy, a process that promotes cell survival under stress conditions. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments is its potency and specificity towards CK2. It has been shown to be a highly effective inhibitor of CK2 activity both in vitro and in vivo. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Careful consideration should be given to the concentration and duration of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide treatment in lab experiments.
将来の方向性
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in scientific research. One direction is the study of the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Another direction is the development of more potent and specific CK2 inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide. This could lead to the development of new therapies for cancer and other diseases. Finally, the use of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成法
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 2-methyl-3-nitroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-13(3-2-4-14(11)19(21)22)18-17(20)8-6-12-5-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBYUEKHUNAHSF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
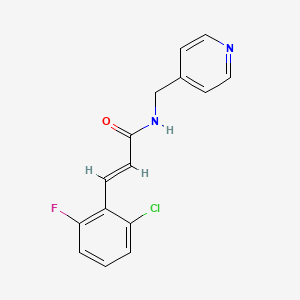
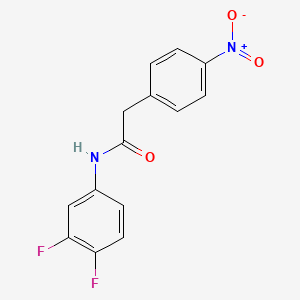
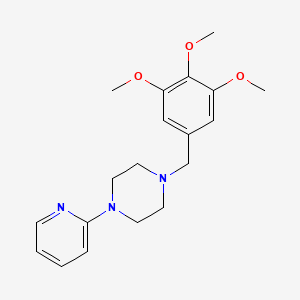
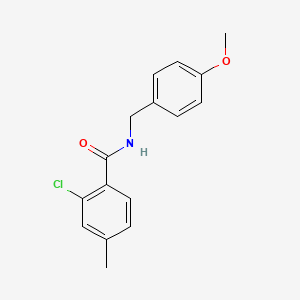
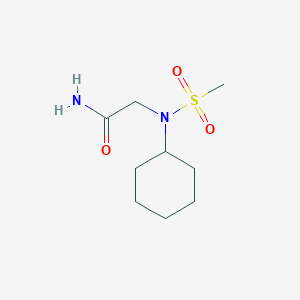
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
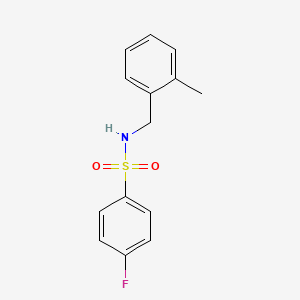
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
